molecular formula C5H13ClFNO B1484894 2-Fluoro-4-methoxybutan-1-amine hydrochloride CAS No. 2098022-94-5

2-Fluoro-4-methoxybutan-1-amine hydrochloride

Cat. No. B1484894
M. Wt: 157.61 g/mol
InChI Key: AMIXTPGUZANAIK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Metabolic Pathways and Disposition

The compound has been studied for its metabolic pathways and disposition in the human body. Research conducted on a related compound, N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent partial agonist at the γ-aminobutyric acid type A receptor complex, revealed insights into metabolic and disposition patterns. The study indicated that the compound was well-tolerated, with metabolic biotransformation occurring predominantly via oxidative deamination and minimally through aliphatic hydroxylation and carbamate formation. It highlighted the compound's oral clearance, consisting of renal and metabolic components, with active renal secretion also observed. The study provided valuable data on enzyme involvement in metabolic pathways, primarily mediated by monoamine oxidase-B (Shaffer et al., 2008).

Diagnostic Imaging and Brain Function Analysis

Research involving fluorine-18 labeled 2-fluoro-2-deoxyglucose (FDG) positron emission tomography (PET) has contributed significantly to understanding brain functional alterations and optimizing treatment strategies for neurometabolic diseases. One study reported on a patient with 4-hydroxybutyric aciduria, where FDG PET scans were utilized to assess and monitor the disease's progression and treatment efficacy. This study highlights the value of FDG PET scans in understanding brain metabolism and function, particularly in cases of neurometabolic diseases (Al-Essa et al., 2000).

Environmental Health and Exposure Analysis

Studies on perfluorinated compounds, including those related to 2-Fluoro-4-methoxybutan-1-amine hydrochloride, have focused on assessing human exposure and the potential health implications. For instance, research analyzing the body burden of different perfluorinated substances in adult populations has provided essential insights into exposure levels, health risks, and the effectiveness of measures to reduce exposure to these compounds. Such studies are crucial for understanding the environmental impact of these substances and informing public health decisions (Fromme et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-fluoro-4-methoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO.ClH/c1-8-3-2-5(6)4-7;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXTPGUZANAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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